

# CHR-6494 TFA solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | CHR-6494 TFA |           |
| Cat. No.:            | B10764162    | Get Quote |

## **Application Notes and Protocols for CHR-6494 TFA**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and stock solution preparation of **CHR-6494 TFA**, a potent and selective inhibitor of haspin kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

### **Physicochemical Properties and Solubility**

CHR-6494, in its trifluoroacetate (TFA) salt form, is a small molecule inhibitor with a molecular weight of 406.36 g/mol and a chemical formula of C<sub>16</sub>H<sub>16</sub>N<sub>6</sub>·CF<sub>3</sub>CO<sub>2</sub>H.[1] It is a potent inhibitor of haspin kinase with an IC50 of 2 nM.[2][3] Proper handling and storage are essential for maintaining its stability and activity. The compound should be stored as a powder at -20°C for up to three years.[2]

### **Solubility Data**

**CHR-6494 TFA** exhibits high solubility in dimethyl sulfoxide (DMSO), while it is insoluble in water and ethanol.[2] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2][4]



| Solvent | Maximum<br>Concentration<br>(mg/mL) | Maximum<br>Concentration<br>(mM) | Notes                                                                                                                      |
|---------|-------------------------------------|----------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| DMSO    | 40.64 - 58                          | 100 - 198.39                     | Use of fresh, anhydrous DMSO is recommended.[2] Ultrasonic treatment may be necessary to achieve higher concentrations.[4] |
| Water   | Insoluble                           | Insoluble                        | [2]                                                                                                                        |
| Ethanol | Insoluble                           | Insoluble                        | [2]                                                                                                                        |

## **Stock Solution Preparation**

The preparation of accurate and stable stock solutions is a critical first step for in vitro and in vivo experiments. The following protocols provide detailed instructions for preparing **CHR-6494 TFA** stock solutions.

#### In Vitro Stock Solution Protocol (10 mM in DMSO)

- Equilibration: Allow the vial of CHR-6494 TFA powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of CHR-6494 TFA (MW: 406.36), you would add 246.1 μL of DMSO.
- Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the CHR-6494 TFA powder.
- Vortexing/Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes to aid dissolution, especially for higher concentrations.[4]



• Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[2]

#### In Vivo Formulation Protocol

For in vivo studies, **CHR-6494 TFA** can be formulated as a suspension. The following is an example of a formulation used for oral administration in animal models.

- Vehicle Preparation: Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water, typically at a concentration of 0.5% to 1% (w/v).
- Suspension Preparation: To prepare a 5 mg/mL suspension, add 5 mg of CHR-6494 TFA to 1 mL of the prepared CMC-Na solution.[2]
- Homogenization: Mix the suspension thoroughly using a vortex mixer or other appropriate homogenization method to ensure a uniform distribution of the compound.
- Administration: The homogeneous suspension should be prepared fresh before each administration.

Another reported vehicle for intraperitoneal injection consists of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.[5]

#### **Experimental Workflow for Cell-Based Assays**

The following diagram illustrates a typical workflow for utilizing **CHR-6494 TFA** in cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro evaluation of **CHR-6494 TFA**.

## **Signaling Pathway of CHR-6494 Action**

CHR-6494 exerts its anti-tumor effects by inhibiting haspin kinase, a key regulator of mitosis. The inhibition of haspin disrupts a critical signaling cascade required for proper chromosome alignment and segregation, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.[6][7][8]





Click to download full resolution via product page

Caption: Signaling pathway of CHR-6494-mediated haspin kinase inhibition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [CHR-6494 TFA solubility and stock solution preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764162#chr-6494-tfa-solubility-and-stock-solution-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com